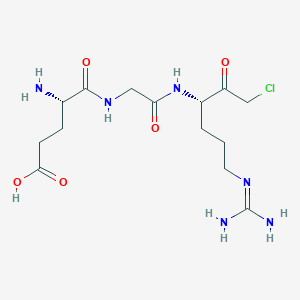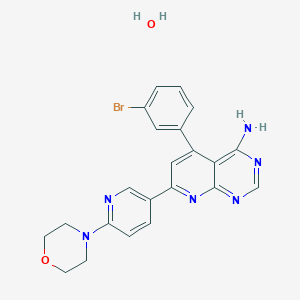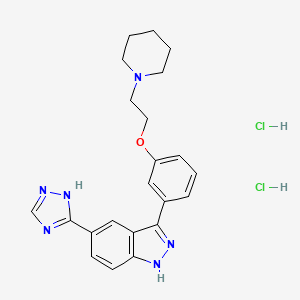
H-Glu-Gly-Arg-chloromethylketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glu-Gly-Arg-chloromethylketone is a tripeptide composed of L-glutamic acid, glycine and L-arginine joined in sequence by peptide linkages and in which the carboxy terminus is substituted by a chloroacetyl group. It is a potent and irreversible inhibitor of urokinase-type plasminogen activator (uPA) and factor Xa. It has a role as an EC 3.4.21.6 (coagulation factor Xa) inhibitor. It is a tripeptide and an organochlorine compound. It is functionally related to a L-glutamic acid, a glycine and a L-arginine.
Applications De Recherche Scientifique
Affinity Labeling of Factor Xa
H-Glu-Gly-Arg-chloromethylketone, as part of the arginine chloromethyl ketones group, has been studied for its ability to selectively label factor Xa. This application is notable in the context of blood coagulation, particularly the prothrombin to thrombin conversion. Studies have shown that certain derivatives, like DNS-Glu-Gly-ArgCH2C1, effectively inactivate factor Xa, providing insights into the mechanisms of blood clotting and potential therapeutic interventions (Kettner & Shaw, 1981).
Analysis of Histone Structures
Research into the amino acid sequences of histones, such as those from the sea urchin Parechinus angulosus, has incorporated the study of this compound-related sequences. Understanding these sequences contributes to our knowledge of DNA packaging and gene regulation (Strickland et al., 1978).
Interaction with Urokinase
The reactivity of this compound with urokinase, a significant enzyme in the fibrinolysis system, has been studied. This research is vital in understanding the regulation of urokinase activity, which plays a role in processes like wound healing and cancer metastasis (Kettner & Shaw, 1979).
Development of Novel Fluorogenic Substrates
In the field of analytical biochemistry, this compound has been part of the development of novel fluorogenic substrates for enzymes like blood coagulation factor XIII. These studies are crucial for designing more efficient diagnostic tools and therapeutic strategies (Hardes et al., 2013).
Propriétés
Formule moléculaire |
C14H25ClN6O5 |
|---|---|
Poids moléculaire |
392.84 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-19-14(17)18)21-11(23)7-20-13(26)8(16)3-4-12(24)25/h8-9H,1-7,16H2,(H,20,26)(H,21,23)(H,24,25)(H4,17,18,19)/t8-,9-/m0/s1 |
Clé InChI |
LLKJHSDOKTVQNQ-IUCAKERBSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)CCl)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)CN=C(N)N |
SMILES |
C(CC(C(=O)CCl)NC(=O)CNC(=O)C(CCC(=O)O)N)CN=C(N)N |
SMILES canonique |
C(CC(C(=O)CCl)NC(=O)CNC(=O)C(CCC(=O)O)N)CN=C(N)N |
Synonymes |
(S)-4-amino-5-((2-(((S)-1-chloro-6-((diaminomethylene)amino)-2-oxohexan-3-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1150299.png)
![(1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1150301.png)




![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)
